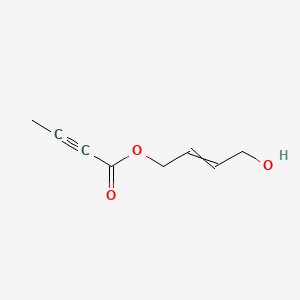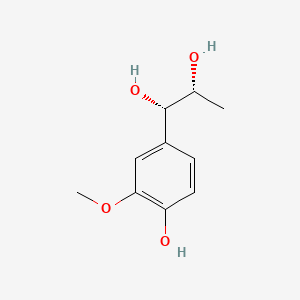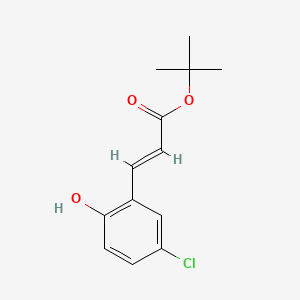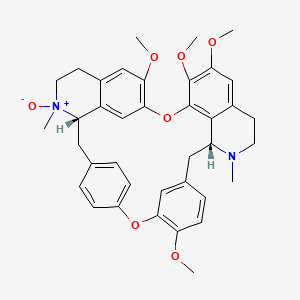
4-Hydroxybut-2-en-1-yl but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybut-2-en-1-yl but-2-ynoate, also known as HBY, is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be used in the synthesis of various organic compounds and has a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybut-2-en-1-yl but-2-ynoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, which could have a range of physiological effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. In addition to its potential use in the treatment of cancer, this compound has been studied for its effects on the nervous system. It has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders and epilepsy. Additionally, this compound has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxybut-2-en-1-yl but-2-ynoate has several advantages for use in lab experiments. It is a relatively simple molecule that can be synthesized in high purity, making it an ideal starting material for the synthesis of other compounds. Additionally, this compound has a range of biochemical and physiological effects, which makes it a useful tool for studying the effects of certain compounds on the body. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, so its effects on the body may not be fully understood.
Direcciones Futuras
There are several future directions for research on 4-Hydroxybut-2-en-1-yl but-2-ynoate. One area of research could be the development of new synthetic methods for this compound, which could make it more accessible for use in lab experiments. Additionally, further research could be done to fully understand the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for a range of diseases, such as cancer and neurodegenerative disorders. Finally, research could be done to explore the potential use of this compound in other areas, such as agriculture and environmental science.
Métodos De Síntesis
4-Hydroxybut-2-en-1-yl but-2-ynoate can be synthesized through a multi-step process that involves the reaction of but-2-ynoic acid with ethylene oxide to form this compound. This reaction can be catalyzed by a base such as potassium hydroxide or sodium hydroxide. The resulting product can be purified through various methods, such as column chromatography, to obtain a high-purity sample of this compound.
Aplicaciones Científicas De Investigación
4-Hydroxybut-2-en-1-yl but-2-ynoate has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. This compound can also be used as a reagent in chemical reactions, such as the synthesis of heterocycles and the preparation of chiral compounds. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-hydroxybut-2-enyl but-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFWUPLFVEXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OCC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855443 |
Source


|
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393790-13-1 |
Source


|
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)


![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)


![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)


